molecular formula C22H20BrN3O4 B2569303 (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327175-90-5

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2569303
CAS No.: 1327175-90-5
M. Wt: 470.323
InChI Key: FQHOQFKPKZUXIV-ROMGYVFFSA-N
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Description

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further modified with bromine, carbamoylphenyl, and oxolan-2-yl groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromine atom through bromination reactions. Subsequent steps involve the formation of the imino group and the attachment of the carbamoylphenyl and oxolan-2-yl groups under controlled conditions. Common reagents used in these reactions include bromine, carbamoyl chloride, and oxirane derivatives, with catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromene compounds.

Scientific Research Applications

(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated chromenes and derivatives with carbamoylphenyl and oxolan-2-yl groups. Examples include:

  • 6-bromo-2H-chromene-3-carboxamide
  • 2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide
  • N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Uniqueness

What sets (2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2-(4-carbamoylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4/c23-15-5-8-19-14(10-15)11-18(21(28)25-12-17-2-1-9-29-17)22(30-19)26-16-6-3-13(4-7-16)20(24)27/h3-8,10-11,17H,1-2,9,12H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOQFKPKZUXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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